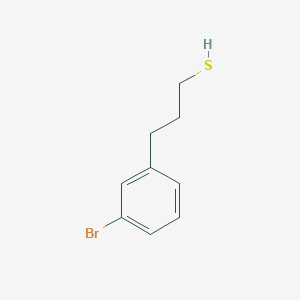

3-(3-Bromophenyl)propane-1-thiol

Beschreibung

3-(3-Bromophenyl)propane-1-thiol is a brominated aromatic thiol compound characterized by a propane-1-thiol backbone substituted with a 3-bromophenyl group. This article focuses on comparative analysis with structurally or functionally related compounds, leveraging available research findings.

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUZAOGIYGRBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)propane-1-thiol typically involves the bromination of phenylpropane followed by thiolation. One common method is the bromination of phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylpropane is then reacted with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of phase-transfer catalysts and other advanced techniques can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-thiol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenylpropane-thiol.

Substitution: Various substituted phenylpropane-thiols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)propane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as reducing agents. This compound may exert its effects by modifying the redox state of cellular components or by binding to specific proteins and enzymes, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare 3-(3-Bromophenyl)propane-1-thiol with structurally analogous compounds in terms of synthesis, physicochemical properties, and biological activity.

Structural and Functional Analogues

2.1.1. Chalcone Derivatives with 3-Bromophenyl Groups

Several chalcone derivatives featuring a 3-bromophenyl group were synthesized and tested for cytotoxicity (). Key examples include:

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3)

- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)

Key Comparison: The propane-1-thiol backbone in this compound replaces the α,β-unsaturated ketone system in chalcones. This substitution likely reduces π-conjugation, altering electronic properties and biological activity.

2.1.2. Thiol-Containing Compounds

- 3-(Trimethoxysilyl)propane-1-thiol Application: Used in silanization reactions to conjugate with quinones (e.g., Q10). Synthesis: Reacted with methoxide/methanol solutions under ambient conditions.

- 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol Molecular Formula: C₁₀H₂₆OS₂Si₂ CAS No.: 18001-52-0.

Key Comparison :

this compound lacks the silane or silyl ether groups present in these analogs, which are critical for surface functionalization. The bromophenyl group may instead facilitate electrophilic substitution reactions or serve as a halogen-bonding motif.

Physicochemical and Spectral Properties

- UV-Vis Spectroscopy: 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone (a bromophenyl ketone analog) exhibits absorption peaks at 239 nm and 338 nm in methanol. These transitions arise from π-π* and n-π* interactions, suggesting that this compound may display similar absorption characteristics if conjugated.

¹H-NMR :

- Chalcone derivatives (e.g., Compound 3) show distinct aromatic and vinyl proton signals, whereas the propane-1-thiol backbone would introduce characteristic thiol (-SH) and methylene proton resonances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.